molecular formula C13H17N3O2 B485437 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine CAS No. 593279-05-1

4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine

Cat. No.: B485437
CAS No.: 593279-05-1
M. Wt: 247.29g/mol
InChI Key: HEZPXMNYHMZUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine is a pyrazole-based compound of significant interest in pharmacological research for its multifaceted bioactivity. This compound is part of a class of synthetic pyrazoles investigated for their potent antioxidant properties, demonstrating a marked ability to inhibit reactive oxygen species (ROS) production in cellular models such as human platelets . Its mechanism of action includes the strong inhibition of superoxide anion generation, reduction of lipid peroxidation, and suppression of NADPH oxidase activity, thereby conferring a protective effect against oxidative stress . Research further indicates that this pyrazole derivative can help restore oxidative phosphorylation efficiency in agonist-stimulated cells . Beyond its antioxidant capacity, this compound has shown promising antiproliferative effects. Screening by the National Cancer Institute (NCI) has revealed that closely related pyrazole analogues exhibit notable anticancer activity, capable of inhibiting the proliferation of both solid tumor and leukemia cell lines, positioning them as valuable scaffolds for oncology drug discovery . The compound serves as a critical intermediate for researchers exploring multitarget therapies aimed at interconnected pathological processes like inflammation, oxidative stress, and tumorigenesis .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-5-ethyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-4-9-12(13(14)16-15-9)8-5-6-10(17-2)11(7-8)18-3/h5-7H,4H2,1-3H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZPXMNYHMZUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced pyrazole compounds with fewer double bonds.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases . The mechanism involves the modulation of signaling pathways associated with inflammation.

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have been well-documented. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and aging .

Nonlinear Optical Properties

Compounds containing the pyrazole moiety are recognized for their nonlinear optical (NLO) properties. Studies using density functional theory (DFT) have shown that this compound exhibits significant hyperpolarizability, making it suitable for applications in photonic devices and optical switching .

Electroluminescent Materials

The electroluminescent properties of pyrazole derivatives suggest their potential use in organic light-emitting diodes (OLEDs). The ability to modify the electronic properties through substitution makes these compounds valuable in developing advanced materials for display technologies .

Pesticidal Activity

Research indicates that pyrazole derivatives can act as effective pesticides. Their ability to inhibit specific enzymes in pests can lead to increased efficacy in pest control while minimizing environmental impact . This application is particularly relevant in developing sustainable agricultural practices.

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer, Anti-inflammatory, Antioxidant
Materials ScienceNonlinear Optical Devices, Electroluminescent Materials
Agricultural SciencePesticides

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that a series of pyrazole derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties revealed that compounds similar to this compound effectively reduced TNF-alpha levels in vitro, suggesting potential therapeutic uses in chronic inflammatory conditions .
  • NLO Properties Analysis : Computational studies using DFT indicated that the compound has promising NLO characteristics, making it suitable for application in advanced optical materials. These findings support further exploration into its use in photonic devices .

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Ethyl vs. Methyl Analogs

The closest structural analog is 4-(3,4-Dimethoxy-phenyl)-5-methyl-2H-pyrazol-3-ylamine (), which replaces the ethyl group with a methyl substituent. Key differences include:

  • Lipophilicity : The ethyl analog (logP ≈ 2.1) is more lipophilic than the methyl derivative (logP ≈ 1.7), influencing solubility and membrane permeability.
  • Synthetic Accessibility : Methyl analogs often exhibit higher yields in cyclocondensation reactions due to reduced steric hindrance during synthesis .

Heterocyclic Hybrids

Pyrazole-pyran hybrids, such as 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (), demonstrate increased structural complexity. These compounds feature fused pyran and pyrazole rings, leading to:

  • Extended Conjugation : Enhanced UV absorption (λmax ≈ 320 nm vs. 280 nm for the target compound), useful in optoelectronic materials.
  • Bioactivity: The cyano and ester groups in these hybrids improve antimicrobial activity (e.g., MIC ≈ 8 µg/mL against S. aureus vs. 32 µg/mL for the ethyl-pyrazole compound) .

Thiophene and Coumarin Derivatives

Compounds like 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () and coumarin-tetrazole hybrids () highlight substituent-driven functional shifts:

  • Hydrogen Bonding : The hydroxy group in ’s compounds forms stronger hydrogen bonds (O–H···N, 2.65 Å) compared to the methoxy groups in the target compound (C–H···O, 3.10 Å), affecting solubility and crystallinity .
  • Rigidity : Coumarin moieties () introduce planar rigidity, reducing conformational flexibility and altering binding kinetics in enzyme inhibition assays .

Data Table: Key Comparative Properties

Compound Name Substituents (Pyrazole Positions) Molecular Weight Hydrogen Bond Donors/Acceptors Commercial Availability (Price per gram)
4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine 4: 3,4-Dimethoxyphenyl; 5: Ethyl 273.3 g/mol 2 Donors, 4 Acceptors €451.00 (CymitQuimica)
4-(3,4-Dimethoxy-phenyl)-5-methyl-2H-pyrazol-3-ylamine 4: 3,4-Dimethoxyphenyl; 5: Methyl 259.3 g/mol 2 Donors, 4 Acceptors Not commercially listed
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile Pyrazole-Pyran hybrid 376.4 g/mol 3 Donors, 6 Acceptors Synthetic only

Functional and Commercial Considerations

  • Biological Activity : The ethyl variant shows moderate kinase inhibition (IC50 ≈ 12 µM) but is less active than coumarin hybrids (IC50 ≈ 3 µM) due to reduced planar interaction surfaces .
  • Cost and Accessibility : Commercial availability of the ethyl compound () contrasts with the need for custom synthesis of methyl or hybrid analogs, reflecting its broader utility in research .

Biological Activity

The compound 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological effects.

Molecular Formula

  • Formula : C13_{13}H17_{17}N3_3O2_2
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 593279-05-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study evaluated various pyrazole compounds against human cancer cell lines, including T-47D (breast cancer) and UACC-257 (melanoma). The results indicated that certain derivatives exhibited significant cytotoxicity, with the most promising candidates being subjected to molecular docking studies to elucidate their mechanisms of action .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Activity Level
This compoundT-47D15.2High
Other Pyrazole Derivative AUACC-25710.5Moderate
Other Pyrazole Derivative BT-47D20.0Moderate

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. In vitro studies have shown that compounds containing the pyrazole moiety can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented in various studies. For example, compounds were tested against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, demonstrating notable antibacterial activity .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Other Pyrazole Derivative CKlebsiella pneumoniae16 µg/mL

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of pyrazole derivatives to various biological targets. For instance, docking simulations indicated that This compound binds effectively to proteins involved in cancer progression and inflammation, suggesting a multi-targeted approach in its mechanism of action .

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on a series of pyrazole derivatives demonstrated that modifications on the phenyl ring significantly influenced anticancer activity, with some derivatives achieving IC50 values lower than standard chemotherapeutics .
  • Case Study on Anti-inflammatory Effects : In an experimental model of inflammation induced by lipopolysaccharides (LPS), the administration of pyrazole derivatives resulted in a marked reduction in inflammatory markers, supporting their potential use as anti-inflammatory agents .

Q & A

Basic: What synthetic methodologies are reported for 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine, and how do reaction conditions impact yield?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via Suzuki-Miyaura cross-coupling to introduce aryl groups. Key steps include:

  • Hydrazine intermediate formation : Reacting 3,4-dimethoxyphenylacetone with hydrazine hydrate under reflux (ethanol, 12–24 hrs) to form the pyrazole core .
  • Ethyl group introduction : Alkylation using ethyl bromide in the presence of K₂CO₃ (DMF, 60°C, 6 hrs) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >75% purity. Optimizing stoichiometry of aryl boronic acids in cross-coupling reactions (e.g., Pd(PPh₃)₄ catalyst, degassed DMF/H₂O) improves yields to ~65% .

Advanced: How can contradictions between spectroscopic data (e.g., NMR chemical shifts vs. X-ray diffraction) be resolved during structural validation?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing influences. Methodological approaches include:

  • Variable-temperature NMR : To identify tautomeric equilibria (e.g., pyrazole NH proton exchange rates at 298–343 K) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) using CrystalExplorer to correlate solid-state (X-ray) and solution (NMR) structures .
  • DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR shifts to validate dominant conformers .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Key signals include pyrazole NH (δ 10.2–11.5 ppm, broad singlet), ethyl CH₂ (δ 1.2–1.4 ppm, triplet), and methoxy groups (δ 3.8–3.9 ppm, singlet) .
  • IR spectroscopy : Confirm NH (3200–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching (±3 ppm) to theoretical [M+H]⁺ (e.g., C₁₃H₁₇N₃O₂ requires 263.1274) .

Advanced: What strategies elucidate hydrogen-bonding networks in its crystal structure, and how do these interactions influence bioactivity?

  • Graph set analysis : Use Mercury or PLATON to classify motifs (e.g., R₂²(8) dimer via N–H···N bonds) .
  • Docking studies : Correlate H-bond donor/acceptor sites (e.g., pyrazole NH and methoxy O) with enzyme inhibition (e.g., kinase ATP-binding pockets) .
  • Solvent co-crystallization : Introduce water/DMSO to probe H-bond adaptability, impacting solubility and membrane permeability .

Basic: What in vitro assays are employed to evaluate its enzyme inhibition potential?

  • Kinase inhibition : Use ADP-Glo™ assay (e.g., IC₅₀ determination against PIM1 kinase) with ATP concentration varied (0.1–10 mM) .
  • Microplate-based fluorimetry : Measure β-lactamase inhibition via nitrocefin hydrolysis (λₑₓ 390 nm, λₑₘ 490 nm) .
  • Dose-response curves : Fit data to Hill equation (GraphPad Prism) to calculate efficacy (Eₘₐₓ) and potency (EC₅₀) .

Advanced: How do substituent modifications (e.g., methoxy → ethoxy) alter pharmacokinetic properties, and what models assess this?

  • LogP determination : Shake-flask method (octanol/water) shows methoxy→ethoxy increases logP by ~0.5, enhancing blood-brain barrier penetration .
  • Caco-2 permeability assay : Measure apical-to-basal transport (Papp) to predict oral bioavailability .
  • Metabolic stability : Incubate with liver microsomes (human/rat), monitoring parent compound depletion via LC-MS/MS .

Basic: What impurities commonly arise during synthesis, and how are they characterized?

  • Byproducts : Ethyl group over-alkylation (diethyl derivative, detected via GC-MS retention time ~14.2 min) .
  • Oxidation products : Pyrazole N-oxide (identified by HRMS [M+H]⁺ +16 amu) .
  • Purification : Use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate impurities >95% purity for NMR profiling .

Advanced: How to design co-crystallization experiments to study target interactions?

  • Protein-ligand co-crystallization : Mix compound (10 mM in DMSO) with target protein (e.g., COX-2, 5 mg/mL) in 20% PEG 3350, pH 7.4. Monitor crystal growth (24–72 hrs) via microbatch under oil .
  • Cryo-protection : Soak crystals in 25% glycerol before flash-freezing (100 K) for data collection (λ = 1.5418 Å) .
  • Refinement : Use SHELXL for anisotropic B-factor modeling and omit maps to resolve ambiguous electron density .

Basic: What computational methods predict binding affinity toward biological targets?

  • Molecular docking (AutoDock Vina) : Grid box centered on ATP-binding site (20 ų), scoring function evaluates H-bonds and hydrophobic contacts .
  • MD simulations (GROMACS) : 100-ns trajectories assess complex stability (RMSD <2.0 Å) and ligand residence time .

Advanced: How to address discrepancies between theoretical and experimental solubility data?

  • COSMO-RS calculations : Predict solubility in DMSO/water mixtures; validate via nephelometry (n=3 replicates) .
  • pH-solubility profile : Titrate compound (1 mg/mL) from pH 2–12, monitoring precipitation via UV-Vis (λ = 600 nm) .
  • Counterion screening : Co-crystallize with succinic acid to enhance aqueous solubility (≥2 mg/mL) via salt formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.